molecular formula C16H15F2N5O2 B2510359 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide CAS No. 899945-26-7

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide

Cat. No. B2510359
CAS RN: 899945-26-7
M. Wt: 347.326
InChI Key: UAFQVGOCVFITGA-UHFFFAOYSA-N
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Description

The compound is a pyrazolo[3,4-d]pyrimidine derivative. These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound would include a pyrazolo[3,4-d]pyrimidine core, with a tert-butyl group, a 4-oxo group, and a 3,4-difluorobenzamide group attached .

Scientific Research Applications

Synthesis and Biological Evaluation

A series of novel pyrazolopyrimidine derivatives have been synthesized for evaluation as anticancer and anti-5-lipoxygenase agents. These compounds, including tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, play significant roles in the synthesis of mTOR-targeted PROTAC molecules, indicating their relevance in targeted cancer therapy and inflammation control (Rahmouni et al., 2016).

Antitumor Activity

Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, structurally related to pyrazolopyrimidine, have been investigated for their antitumor activity. These studies indicate that certain derivatives show promising activity against a panel of cell lines, highlighting the potential of pyrazolopyrimidine-related compounds in developing new anticancer drugs (Maftei et al., 2016).

Antimicrobial Activity

The antimicrobial potential of pyrazolopyrimidine derivatives has been explored, with some compounds demonstrating moderate to outstanding activity against various bacteria and fungi. This indicates the compound's potential utility in developing new antimicrobial agents (El-sayed et al., 2017).

Enzymatic Activity Enhancement

Pyrazolopyrimidinyl keto-esters and their derivatives have shown to increase the reactivity of cellobiase, an enzyme involved in the hydrolysis of cellulose. This suggests potential applications in biotechnology, particularly in the enhancement of enzymatic reactions for industrial processes (Abd & Awas, 2008).

properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N5O2/c1-16(2,3)23-13-10(7-20-23)15(25)22(8-19-13)21-14(24)9-4-5-11(17)12(18)6-9/h4-8H,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAFQVGOCVFITGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-difluorobenzamide

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